molecular formula C23H20N4O3S B2887449 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872688-31-8

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2887449
CAS RN: 872688-31-8
M. Wt: 432.5
InChI Key: ZQEZOPGNATVAMG-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The specific substitutions on this pyrimidine derivative suggest potential biological activity, but without specific studies, it’s hard to predict.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring, with various substitutions at the 1, 3, 5, and 7 positions. The presence of the phenylethyl and tolyl groups suggest potential for interesting chemical properties and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted to some extent from its structure. For example, the presence of the aromatic rings in this compound suggest that it would be relatively stable and possibly flat in structure. The various substitutions may also affect its solubility, boiling point, melting point, etc .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One study details the reaction of specific diones with amino and thioxopyrimidinones in boiling acetic acid, leading to the synthesis of complex heterocyclic compounds. The newly synthesized compounds were analyzed using chemical and spectroscopic methods, highlighting the potential for creating diverse chemical entities with unique properties (Hassaneen et al., 2003).

Regioselective Amination

Another study focuses on the regioselective amination of condensed pyrimidines, demonstrating the ability to selectively introduce amino groups into specific positions of the pyrimidine ring. This process plays a crucial role in the modification and functionalization of pyrimidine derivatives, opening avenues for the development of new chemical entities with tailored properties (Gulevskaya et al., 1994).

Green Synthesis Approaches

Research into environmentally friendly synthesis methods has led to the development of reactions catalyzed by thiourea dioxide in aqueous media. This approach offers several advantages, including the use of an inexpensive, recyclable catalyst, easier work-up, milder reaction conditions, and an overall more environmentally benign nature. Such methodologies are crucial for sustainable chemical synthesis (Verma & Jain, 2012).

Biological and Antitumor Activities

The exploration of biological and antitumor activities of pyrimidine derivatives is another significant application. Studies have identified certain derivatives as potential inhibitors of specific receptors, such as FGFR1, indicating their usefulness in cancer treatment. These compounds have shown promising results in vitro against various cancer cell lines, suggesting their potential as therapeutic agents (Ye et al., 2015).

Advanced Material Applications

Research into the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives demonstrates the versatility of pyrimidine-based compounds. These studies showcase the ability to tune photophysical properties through molecular design, offering potential applications in colorimetric pH sensors and optoelectronic devices (Yan et al., 2017).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as potential biological activity. It could also be interesting to compare it to other pyrimidine derivatives to see how the different substitutions affect its properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-methylpyrimidine, followed by reaction with m-toluidine and 2-oxo-2-phenylethylthiol. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2,4-dichloro-5-methylpyrimidine", "m-toluidine", "2-oxo-2-phenylethylthiol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate to form 2-amino-4,6-dimethyl-5-methylpyrimido[4,5-d]pyrimidine", "Step 2: Reaction of 2-amino-4,6-dimethyl-5-methylpyrimido[4,5-d]pyrimidine with m-toluidine in the presence of a base such as sodium hydride to form 1,3-dimethyl-5-(m-tolyl)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "Step 3: Reaction of 1,3-dimethyl-5-(m-tolyl)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 2-oxo-2-phenylethylthiol in the presence of a base such as potassium carbonate to form 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "Step 4: Cyclization of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base such as sodium hydride to form the final product" ] }

CAS RN

872688-31-8

Product Name

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5

IUPAC Name

1,3-dimethyl-7-(3-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H20N4O3S/c1-14-8-7-11-16(12-14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3

InChI Key

ZQEZOPGNATVAMG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

solubility

not available

Origin of Product

United States

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